

Applications of C₅H₅ClF₂ in activity-based protein profiling (ABPP)

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Compound of Interest

Compound Name: *1-Chloro-1,2-difluoropenta-1,4-diene*

CAS No.: *1730-23-0*

Cat. No.: *B167811*

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Application Note: Covalent Fragment Screening using C₅H₅ClF₂ in Activity-Based Protein Profiling (ABPP)

Executive Summary

C₅H₅ClF₂ (typically representing **1-chloro-1,2-difluoropenta-1,4-diene** or a related chlorodifluoro-functionalized electrophile) serves as a specialized covalent fragment in the field of chemoproteomics. Unlike broad-spectrum probes, this molecule is utilized primarily in Competitive Activity-Based Protein Profiling (ABPP) to map "ligandable" hotspots within the proteome. Its unique chlorodifluoro-diene motif offers a distinct reactivity profile—tunable electrophilicity that targets hyper-reactive cysteines and other nucleophiles (e.g., lysines, histidines) without the indiscriminate labeling seen with more aggressive warheads.

This guide details the application of C₅H₅ClF₂ as a scout fragment for ligand discovery, target validation, and binding site mapping using the isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP) platform.

Scientific Mechanism & Chemical Logic

The Chlorodifluoro Warhead

The chlorodifluoro moiety ($-\text{CF}_2\text{Cl}$) or activated chlorodifluoro-diene system in $\text{C}_5\text{H}_5\text{ClF}_2$ operates as a "soft" electrophile. Its reactivity is governed by:

- **Electronic Activation:** The fluorine atoms withdraw electron density, activating the adjacent carbon or alkene for nucleophilic attack.
- **Leaving Group Ability:** The chloride ion serves as a leaving group, facilitating substitution reactions ($\text{S}_{\text{n}}2$ or $\text{S}_{\text{n}}2'$) or addition-elimination sequences upon attack by a protein nucleophile ($\text{Nu}:$).
- **Selectivity:** Unlike highly reactive iodoacetamides, $\text{C}_5\text{H}_5\text{ClF}_2$ preferentially labels nucleophiles within structured pockets that can accommodate its steric and electronic requirements, making it an excellent filter for druggability.

Competitive ABPP Principle

Because $\text{C}_5\text{H}_5\text{ClF}_2$ lacks a reporter tag (e.g., biotin or alkyne) due to its small size (MW ~ 138.5 Da), it is screened in competition mode:

- **Blockade:** The proteome is pre-incubated with $\text{C}_5\text{H}_5\text{ClF}_2$.
- **Probe Labeling:** A broad-spectrum reporter probe (e.g., IA-alkyne for cysteines) is added.
- **Readout:** Targets bound by $\text{C}_5\text{H}_5\text{ClF}_2$ will show reduced labeling by the reporter probe. This "loss-of-signal" indicates a specific binding event.

Experimental Protocol: Competitive isoTOP-ABPP

Objective: Identify protein targets and specific amino acid residues covalently modified by $\text{C}_5\text{H}_5\text{ClF}_2$.

Materials & Reagents

- **Fragment:** $\text{C}_5\text{H}_5\text{ClF}_2$ (100 mM stock in DMSO).

- Probe: Iodoacetamide-alkyne (IA-alkyne, 100 μ M stock) or Fluorophosphonate-alkyne (FP-alkyne).
- Proteome: Cell lysate (e.g., HEK293T, 1-2 mg/mL in PBS).
- Click Reagents: TBTA (ligand), CuSO_4 , TCEP (reducing agent), Azide-biotin-TEV-isotopic tags (Heavy/Light).
- Enrichment: Streptavidin-agarose beads.

Step-by-Step Workflow

Step 1: Proteome Preparation & Fragment Incubation

- Adjust lysate concentration to 2 mg/mL in PBS (pH 7.4).
- Divide lysate into two aliquots:
 - Experimental (Heavy): Add $\text{C}_5\text{H}_5\text{ClF}_2$ (final conc. 50–500 μ M).
 - Control (Light): Add DMSO (vehicle).
- Incubate for 60 min at 25°C with gentle rotation. Rationale: Allows the fragment to equilibrate and covalently modify accessible targets.

Step 2: Competitive Probe Labeling

- Add IA-alkyne (final conc. 100 μ M) to BOTH aliquots.
- Incubate for 60 min at 25°C. Rationale: The probe labels all remaining free cysteines. Sites blocked by $\text{C}_5\text{H}_5\text{ClF}_2$ will not react.

Step 3: Click Chemistry & Enrichment

- React both samples with Azide-biotin-TEV-tag via CuAAC:
 - Add: 100 μ M Tag (Light for DMSO, Heavy for Fragment), 1 mM TCEP, 100 μ M TBTA, 1 mM CuSO_4 .

- Incubate for 1 hour at RT.
- Precipitate proteins (methanol/chloroform), wash, and re-solubilize in 6M Urea/PBS.
- Combine Light and Heavy samples (1:1 ratio).
- Incubate with Streptavidin beads (2 hours) to enrich probe-labeled proteins.

Step 4: On-Bead Digestion & Elution

- Wash beads stringently (1% SDS, 6M Urea, PBS).
- Digest with Trypsin (overnight, 37°C) to remove non-labeled peptides.
- Elute probe-labeled peptides using TEV Protease (incubate 4-12 hours). Rationale: TEV cleavage releases only the specific cysteine-containing peptides attached to the probe.

Step 5: LC-MS/MS Analysis

- Analyze eluted peptides via high-resolution LC-MS/MS (e.g., Orbitrap).
- Quantify Heavy:Light (H:L) ratios.

Data Analysis & Interpretation

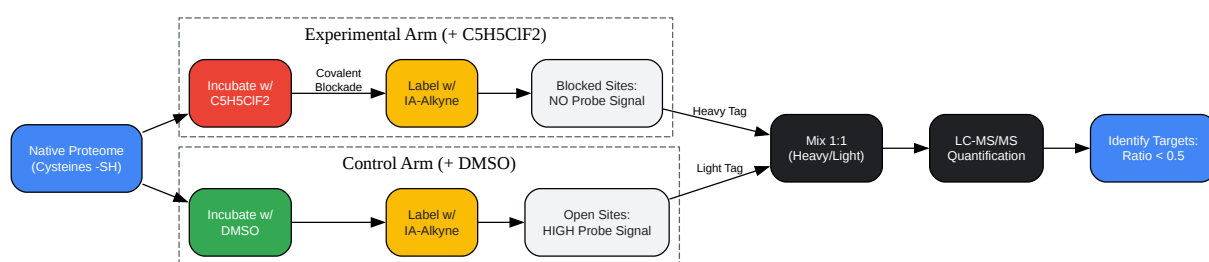
The H:L ratio is the critical metric for identifying targets of C5H5CIF2.

H:L Ratio (R)	Interpretation	Biological Significance
$R \approx 1.0$	No Competition	C5H5CIF2 did not bind; site was fully labeled by IA-alkyne in both samples.
$R < 0.5$	Strong Competition	C5H5CIF2 successfully bound and blocked the site. Hit Target.
$R > 2.0$	Enhanced Reactivity	Rare; Fragment binding allosterically increased probe reactivity.

Key Output: A list of "ligandable" cysteines (e.g., Cys123 on Protein X) that are sensitive to chlorodifluoro-modification.

Visualization: Competitive ABPP Workflow

The following diagram illustrates the logic of the competitive screening platform.



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Caption: Workflow for competitive isoTOP-ABPP. C5H5CIF2 competes with the IA-alkyne probe for binding sites. A low Heavy:Light ratio indicates a specific "hit" where the fragment

successfully engaged the target.

Applications in Drug Discovery

- **De Novo Ligand Discovery:** C5H5ClF2 serves as a "scout" to identify druggable pockets in proteins considered "undruggable" (e.g., transcription factors, scaffold proteins). A hit indicates that a pocket exists which can accommodate a chlorodifluoro-motif.
- **Pharmacophore Expansion:** If C5H5ClF2 shows selectivity for a specific target (e.g., a kinase or E3 ligase), the chlorodifluoro-diene scaffold can be elaborated into a larger, more potent inhibitor by attaching specificity elements (R-groups) to the non-warhead portion of the molecule.
- **Mechanism of Action (MoA) Studies:** For bioactive molecules containing the C5H5ClF2 substructure, this protocol maps the exact residue of attachment, distinguishing between catalytic site inhibition and allosteric modification.

References

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